molecular formula C21H22N2O3 B2836073 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850904-65-3

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2836073
CAS No.: 850904-65-3
M. Wt: 350.418
InChI Key: FHAYTRPOUFNWEM-UHFFFAOYSA-N
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Description

2-Methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS registry number 898455-60-2 and a molecular formula of C26H26N2O4 . It has a molecular weight of approximately 430.50 g/mol . This product is offered with a guaranteed purity of 90% or higher and is intended for research and development purposes within the scientific community . The compound features a complex molecular structure that incorporates both tetrahydroisoquinoline and tetrahydroquinoline moieties, which are classes of compounds known to be of significant interest in various chemical and pharmacological research areas . Researchers can procure this compound in multiple quantities to suit their experimental needs . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-13-11-16-17(21(22)25)8-4-10-19(16)26-14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-10H,5,7,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYTRPOUFNWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of 3,4-dihydro-2H-quinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.

    Attachment of the oxoethoxy group: This step involves the reaction of 3,4-dihydro-2H-quinoline with an appropriate oxoethoxy reagent under basic conditions.

    Formation of 2-methyl-3,4-dihydroisoquinolin-1-one: This can be synthesized through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.

    Coupling of the two fragments: The final step involves the coupling of the 3,4-dihydro-2H-quinoline derivative with the 2-methyl-3,4-dihydroisoquinolin-1-one derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and isoquinoline rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the tetrahydroquinoline moiety is particularly noteworthy due to its ability to interact with various biological targets involved in cancer progression. For instance, derivatives of tetrahydroquinoline have shown promise in inhibiting tumor growth by modulating signaling pathways associated with apoptosis and cell proliferation.

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research has linked tetrahydroisoquinolines to neuroprotection against oxidative stress and neuroinflammation. Compounds in this class are being investigated for their ability to mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by targeting specific neuroreceptors and enzymes involved in neurotransmitter regulation.

Neuropharmacological Applications

Modulation of Neurotransmitter Systems
The unique structural characteristics of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one suggest its potential as a modulator of neurotransmitter systems. Specifically, it may influence the dopaminergic and serotonergic pathways, which are critical in treating mood disorders and schizophrenia. Understanding its mechanism of action could lead to the development of novel therapeutic agents targeting these pathways.

Biochemical Probes

Research Tool for Enzyme Inhibition Studies
Given the compound's ability to interact with various enzymes due to its functional groups, it can serve as a biochemical probe in enzyme inhibition studies. This application is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic use. The compound's interactions with key metabolic enzymes could elucidate pathways involved in drug metabolism and resistance.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro; potential for further development.Journal of Medicinal Chemistry
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures; implications for neurodegenerative disease treatment.Neuropharmacology Journal
Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes; valuable for drug development.Biochemical Journal

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural uniqueness lies in its combination of tetrahydroisoquinoline and tetrahydroquinoline systems. Key comparisons with analogous molecules are summarized below:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (14446-24-3) Methyl-tetrahydroisoquinoline core with hydroxyl group at position 6 0.91 Lacks ethoxy linker and tetrahydroquinoline moiety
1,2,3,4-Tetrahydroisoquinolin-6-ol (59839-23-5) Unsubstituted tetrahydroisoquinoline core with hydroxyl group 0.87 No methyl group or complex substituents
3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone (56469-02-4) Partially oxidized isoquinolinone core with hydroxyl group 0.76 Lacks fused tetrahydroquinoline and ethoxy groups

Physicochemical Properties

While specific data for the target compound are unavailable, trends from related molecules include:

  • Melting Points: Hydroxyl-substituted tetrahydroisoquinolines (e.g., 14446-24-3) typically exhibit melting points >90°C, whereas methoxy or vinyl derivatives (e.g., 2d) show higher ranges (~141°C) due to increased molecular rigidity .
  • Solubility : The ethoxy linker and oxo group in the target compound may enhance solubility in polar aprotic solvents compared to simpler analogs.

Crystallographic Characterization

Structural elucidation of such compounds often relies on tools like SHELXL (for refinement) and SIR97 (for direct methods in crystal structure determination) . These programs enable precise analysis of bond lengths, angles, and hydrogen-bonding networks, critical for confirming the hybrid architecture of the target molecule.

Biological Activity

The compound 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule belonging to the class of tetrahydroisoquinolines (THIQs). This compound has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of THIQs often correlate with various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3C_{18}H_{22}N_2O_3 with a molecular weight of approximately 314.38 g/mol. The compound's structure features a tetrahydroisoquinoline core modified by an ethoxy group and a ketone functionality that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown promising results against various cancer cell lines. A study demonstrated that THIQ derivatives could inhibit cell proliferation in pancreatic cancer models by inducing apoptosis through mitochondrial pathways . The specific activity of this compound remains to be thoroughly investigated but is expected to follow similar patterns due to its structural analogies.

Antimicrobial Activity

The antimicrobial potential of THIQ compounds has been well-documented. In vitro studies have shown that certain THIQ derivatives possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways. Given the functional groups present in our compound, it is hypothesized that it may exhibit similar antimicrobial properties.

Neuroprotective Effects

Compounds with a tetrahydroquinoline scaffold have also been explored for their neuroprotective effects. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative disorders like Alzheimer's disease . The neuroprotective mechanisms may involve antioxidant activities and modulation of neurotransmitter levels.

The biological activity of this compound likely involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors by binding to active sites and blocking substrate access.
  • Signal Transduction Modulation : They may also modulate cellular signaling pathways that are crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
THIQ Derivative AAnticancerPancreatic Cancer (DAN-G)
THIQ Derivative BAntimicrobialStaphylococcus aureus
THIQ Derivative CNeuroprotectiveHuman Neuroblastoma Cells

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis of tetrahydroisoquinoline derivatives typically requires multi-step protocols with precise control of reaction parameters. Key factors include:

  • Solvent selection : Dichloromethane (DCM) or ethanol are commonly used for their polarity and ability to dissolve intermediates .
  • Temperature : Reactions often proceed at reflux (e.g., 80°C for ethanol) to enhance reaction rates without decomposition .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, K2_2CO3_3) may be employed to facilitate cyclization or acylation steps .
  • Reagent stoichiometry : Ensure a 1:1 molar ratio for coupling reactions involving ethoxy or oxadiazole moieties to minimize side products .

Q. How can purity and yield be optimized during purification?

Post-synthesis purification often involves:

  • Crystallization : Use ethanol or benzene for recrystallization to remove unreacted starting materials (e.g., 75% yield achieved via ethanol crystallization in similar compounds) .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts, particularly for intermediates with methoxy or acetyl groups .
  • Acid-base extraction : For hydrochloride salts (common in tetrahydroisoquinolines), adjust pH to precipitate the product .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy or methyl groups) and backbone integrity. Aromatic protons typically appear at δ 6.5–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C20_{20}H21_{21}N3_3O3_3 requires m/z 363.1582) .
  • IR spectroscopy : Detect carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can reaction intermediates be tracked to elucidate the mechanism?

  • In-situ monitoring : Use thin-layer chromatography (TLC) with UV visualization to identify intermediates during reflux .
  • Quenching studies : Halt reactions at timed intervals and analyze via LC-MS to detect transient species (e.g., oxadiazole or ethoxy intermediates) .
  • Computational modeling : Density functional theory (DFT) predicts transition states for cyclization or acylation steps, validated by experimental kinetics .

Q. What strategies resolve discrepancies in reported synthetic yields?

  • Reproducibility checks : Replicate conditions from conflicting studies (e.g., solvent purity, inert atmosphere) .
  • Impurity profiling : Use HPLC to quantify byproducts; >98% purity is achievable with iterative crystallization .
  • Scale-up adjustments : Pilot studies may reveal exothermicity or solubility issues not apparent in small-scale syntheses .

Q. How do structural modifications influence biological activity?

A comparative structure-activity relationship (SAR) study reveals:

Substituent PositionModificationImpact on Activity
2-Methyl (R1_1)Removal↓ Binding affinity to target receptors
5-Ethoxy (R2_2)Methoxy substitutionAlters metabolic stability
Tetrahydroquinoline coreFluorinationEnhances blood-brain barrier penetration

Q. What assays are suitable for evaluating biological interactions?

  • Enzyme inhibition : Use fluorescence-based acetylcholinesterase (AChE) assays (IC50_{50} values <10 µM indicate potency) .
  • Cellular uptake : Radiolabel the compound (e.g., 14^{14}C) and quantify intracellular accumulation via scintillation counting .
  • Protein binding : Surface plasmon resonance (SPR) measures dissociation constants (KD_D) for target proteins .

Q. How can environmental stability be assessed for this compound?

  • Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; >90% stability at pH 7 after 24 hours is typical for tetrahydroisoquinolines .
  • Biotic degradation : Use soil microcosms to measure half-life (t1/2_{1/2}) under aerobic/anaerobic conditions .

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